molecular formula C19H24N2O3S B4067684 N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B4067684
M. Wt: 360.5 g/mol
InChI Key: PJIPUPDXFCVTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as EMMPA, is a novel compound that has been synthesized and studied for its potential use in scientific research.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis plays a crucial role in the drug metabolism of complex molecules like N1-(2-ethyl-6-methylphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide. Zmijewski et al. (2006) demonstrated the use of microbial-based surrogate biocatalytic systems to produce significant quantities of mammalian metabolites for drugs like LY451395, a compound related to N1-(2-ethyl-6-methylphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide. This approach aids in the structural characterization of metabolites, which is crucial for understanding drug metabolism (Zmijewski et al., 2006).

Prodrug Development

Larsen et al. (1988) explored the development of water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs. Their research indicated that the derivatives of sulfonamides like N1-(2-ethyl-6-methylphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide can be enzymatically hydrolyzed to yield the parent sulfonamide in significant amounts. This finding is pivotal for developing prodrugs that can enhance the efficacy of the primary drug (Larsen et al., 1988).

Electrochemical and Chemical Synthesis

Khazalpour and Nematollahi (2015) demonstrated the synthesis of different types of sulfonamide derivatives through electrochemical and chemical processes. This research is relevant to the synthesis of compounds like N1-(2-ethyl-6-methylphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide, providing insight into alternative and efficient methods for producing complex sulfonamide derivatives (Khazalpour & Nematollahi, 2015).

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-5-16-11-9-10-14(2)18(16)20-19(22)15(3)21(25(4,23)24)17-12-7-6-8-13-17/h6-13,15H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIPUPDXFCVTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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